(Z)-2-(hex-3-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
(Z)-2-(hex-3-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound. Organoboron compounds are widely used in organic synthesis due to their versatility and reactivity. They often serve as intermediates in various chemical reactions, including cross-coupling reactions, which are essential in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(hex-3-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable alkene with a boron-containing reagent. One common method is the hydroboration of an alkene followed by oxidation. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydroboration processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Industrial methods also focus on optimizing reaction conditions to minimize by-products and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(hex-3-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The boron atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenated compounds for substitution. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while reduction can produce boranes.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(hex-3-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used as a reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Biology and Medicine
In biology and medicine, organoboron compounds are explored for their potential as therapeutic agents
Industry
Industrially, this compound can be used in the production of polymers, agrochemicals, and other specialty chemicals. Its reactivity and versatility make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism by which (Z)-2-(hex-3-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with other molecules. The boron atom can form stable complexes with various ligands, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other organoboron compounds like boronic acids, boronate esters, and boranes. These compounds share similar reactivity and applications but differ in their specific structures and properties.
Uniqueness
What sets (Z)-2-(hex-3-en-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane apart is its unique structure, which provides specific reactivity and stability. This makes it particularly useful in certain synthetic applications where other organoboron compounds may not be as effective.
Properties
Molecular Formula |
C12H23BO2 |
---|---|
Molecular Weight |
210.12 g/mol |
IUPAC Name |
2-[(Z)-hex-3-en-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C12H23BO2/c1-7-9-10(8-2)13-14-11(3,4)12(5,6)15-13/h9H,7-8H2,1-6H3/b10-9+ |
InChI Key |
ZFKZDEBMVVUQNC-MDZDMXLPSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C(=C/CC)/CC |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=CCC)CC |
Origin of Product |
United States |
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